molecular formula C20H31N3O B14775709 2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one

2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B14775709
M. Wt: 329.5 g/mol
InChI Key: GVKUPTSVHWKTTJ-UHFFFAOYSA-N
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Description

2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and cyclopropyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with a piperidine derivative.

    Introduction of the Cyclopropyl Group: This can be done through cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, but it may involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one
  • 2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanone

Uniqueness

2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one is unique due to its specific combination of functional groups and the presence of both a benzyl and cyclopropyl group attached to the piperidine ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

2-amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)22-12-10-18(11-13-22)23(17-8-9-17)14-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,21H2,1-2H3

InChI Key

GVKUPTSVHWKTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

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